molecular formula C27H25N3O B2812820 1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile CAS No. 478032-88-1

1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile

Cat. No. B2812820
M. Wt: 407.517
InChI Key: PSTKUCLYAYOMPR-VUTHCHCSSA-N
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Description

1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C27H25N3O and its molecular weight is 407.517. The purity is usually 95%.
BenchChem offers high-quality 1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

Researchers have developed efficient synthetic routes to create N-(pyrrol-2-yl)amines and their reduction products, which are crucial intermediates for synthesizing other valuable compounds. These processes involve solvent-free condensation and reduction, demonstrating the compound's versatility as a building block in chemical synthesis. The crystal structures of the reduced compounds exhibit significant changes in molecular conformations, highlighting the compound's role in studying molecular architecture and supramolecular assembly, controlled mainly by hydrogen bonds and, in some cases, by C-H...Cl interactions (Macías, Castillo, & Portilla, 2018).

Novel Synthetic Approaches

Innovative one-pot strategies have been developed to synthesize highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters, starting from commercially available compounds. This demonstrates the compound's utility in creating amidines with contiguous stereocenters, showcasing its importance in synthetic chemistry for developing new methodologies that are efficient and environmentally friendly (Meninno, Carratù, Overgaard, & Lattanzi, 2021).

Heterocyclic Synthesis

The compound has been used as a building block for constructing new heterocyclic structures, such as furo[2,3-d]pyrimidin-4(3H)-ones and 4H-furo[2,3-d][1,3]oxazin-4-ones. These syntheses explore the compound's reactivity with various reagents, highlighting its role in the development of novel heterocyclic compounds with potential biological activities (El-Shahawi & El-ziaty, 2017).

Antimicrobial Activity Studies

Some derivatives synthesized from the base compound have been evaluated for their antimicrobial activities, indicating the potential of these compounds in medicinal chemistry. The synthesis of furo[3,2-e]imidazo[1,2-c]pyrimidines and their reactions with various reagents to produce compounds with tested antimicrobial activities against different microbial strains underline the compound's significance in discovering new antimicrobial agents (Bhuiyan, Rahman, Hossain, Rahim, & Hossain, 2005).

Advanced Materials and Chemical Sensors

The synthesis of periphery-functionalized porphyrazines containing mixed pyrrolyl and pyridylmethylamino groups from the compound showcases its application in creating materials with interesting spectroscopic and electrochemical properties. These materials are anticipated to find applications as chemical sensors and electronic materials, highlighting the compound's role in the development of advanced functional materials (Gośliński et al., 2009).

properties

IUPAC Name

1-butyl-2-[(E)-(5-methylfuran-2-yl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O/c1-3-4-17-30-26(22-13-9-6-10-14-22)25(21-11-7-5-8-12-21)24(18-28)27(30)29-19-23-16-15-20(2)31-23/h5-16,19H,3-4,17H2,1-2H3/b29-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTKUCLYAYOMPR-VUTHCHCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=C1N=CC2=CC=C(O2)C)C#N)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=C(C(=C1/N=C/C2=CC=C(O2)C)C#N)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile

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